2-Hydrazinyl-6-methylnicotinonitrile
Overview
Description
o-Nitrophenyl β-D-Galactopyranoside: is a synthetic compound widely used in biochemical research. It is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. This compound is primarily used as a substrate for the enzyme β-galactosidase, which hydrolyzes it to produce galactose and o-nitrophenol, a yellow-colored compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Nitrophenyl β-D-Galactopyranoside can be synthesized through the reaction of o-nitrophenol with β-D-galactopyranosyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of o-Nitrophenyl β-D-Galactopyranoside involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: o-Nitrophenyl β-D-Galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing galactose and o-nitrophenol .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH that is optimal for the enzyme’s activity, usually around pH 7.0 to 8.0 .
Major Products Formed: The major products of the hydrolysis reaction are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically at 420 nm .
Scientific Research Applications
Chemistry: In chemistry, o-Nitrophenyl β-D-Galactopyranoside is used as a model substrate to study the kinetics and mechanisms of glycosidase enzymes. It serves as a standard compound in enzyme assays to measure β-galactosidase activity .
Biology: In biological research, this compound is used to detect and quantify β-galactosidase activity in various organisms, including bacteria and yeast. It is particularly useful in molecular biology for reporter gene assays, where the lacZ gene encoding β-galactosidase is used as a marker .
Medicine: In medical research, o-Nitrophenyl β-D-Galactopyranoside is employed in diagnostic tests to identify lactose-fermenting bacteria. It helps in differentiating between lactose-fermenting and non-fermenting bacterial strains .
Industry: In industrial applications, this compound is used in the quality control of dairy products to ensure the presence of β-galactosidase activity, which is crucial for lactose hydrolysis in lactose-free products .
Mechanism of Action
o-Nitrophenyl β-D-Galactopyranoside acts as a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and o-nitrophenyl moieties. This reaction results in the formation of galactose and o-nitrophenol. The latter can be detected spectrophotometrically, providing a measure of the enzyme’s activity .
Comparison with Similar Compounds
p-Nitrophenyl β-D-Galactopyranoside: Similar to o-Nitrophenyl β-D-Galactopyranoside but with the nitro group in the para position.
4-Methylumbelliferyl β-D-Galactopyranoside: Another substrate for β-galactosidase that produces a fluorescent product upon hydrolysis.
Uniqueness: o-Nitrophenyl β-D-Galactopyranoside is unique due to its high solubility in water and the distinct yellow color of its hydrolysis product, o-nitrophenol. This makes it particularly useful for colorimetric assays where visual detection is required .
Properties
IUPAC Name |
2-hydrazinyl-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXWMLECVAIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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